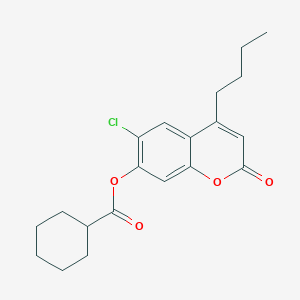![molecular formula C17H18N2O B5231906 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of DMXB-A, and it is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The α7 nAChR is a type of receptor that is expressed in various parts of the body, including the brain, and it has been implicated in a range of physiological and pathological processes.
科学研究应用
DMXB-A has been studied for its potential applications in a range of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, DMXB-A has been shown to improve cognitive function, memory, and attention in animal models. It has also been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In immunology, DMXB-A has been shown to modulate the immune response, and it has been studied for its potential applications in autoimmune diseases and inflammation. In cancer research, DMXB-A has been shown to inhibit the growth and proliferation of cancer cells, and it has been studied for its potential applications in cancer therapy.
作用机制
DMXB-A is a selective α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole agonist, which means that it binds to and activates the α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole. The α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is a type of receptor that is expressed in various parts of the body, including the brain, and it has been implicated in a range of physiological and pathological processes. Activation of the α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole by DMXB-A leads to the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological processes, including cognition, memory, and attention.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects, including improving cognitive function, memory, and attention, modulating the immune response, and inhibiting the growth and proliferation of cancer cells. DMXB-A has also been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using DMXB-A in lab experiments is its selectivity for the α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole, which means that it can be used to study the specific effects of α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole activation. DMXB-A is also relatively stable and easy to synthesize, which makes it a useful tool for scientific research. One of the limitations of using DMXB-A in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure. Therefore, careful consideration should be given to the appropriate dosage and duration of exposure when using DMXB-A in lab experiments.
未来方向
There are several future directions for research on DMXB-A. One potential direction is to further investigate its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in cancer therapy, particularly in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DMXB-A on cognitive function, memory, and attention, as well as its potential applications in autoimmune diseases and inflammation.
合成方法
The synthesis of DMXB-A involves several steps, starting with the reaction of 2,4-dimethylphenol with formaldehyde to form 2,4-dimethylphenol formaldehyde resin. This resin is then reacted with 4,5-diamino-1H-benzimidazole to form DMXB-A. The purity of DMXB-A can be improved by recrystallization from ethanol.
属性
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-5-7-16(13(3)8-11)20-10-17-18-14-6-4-12(2)9-15(14)19-17/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNCLEVWYBNNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)


![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)

![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)
![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2-(4-biphenylyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5231892.png)
![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)